2-Amino-4-sulfanylbutanoic acid hydrochloride
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Overview
Description
It is formed by the demethylation of methionine and is an important intermediate in the metabolism of methionine and cysteine . This compound is often used in research due to its role in various biochemical processes and its implications in health and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-sulfanylbutanoic acid hydrochloride typically involves the use of aldolases and transaminases. These enzymes facilitate the formation of the compound through a series of biochemical reactions . The reaction conditions often require specific pH levels and temperatures to ensure optimal enzyme activity.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable chemical synthesis methods. These methods often utilize readily available starting materials and reagents to produce the compound in large quantities. The exact details of these industrial processes are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-sulfanylbutanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biochemical pathways and its interactions with other molecules.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce disulfides, while reduction reactions may yield thiols.
Scientific Research Applications
2-Amino-4-sulfanylbutanoic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in metabolic pathways and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications, particularly in the context of cardiovascular diseases and neurological disorders . Additionally, it is used in industrial processes for the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-4-sulfanylbutanoic acid hydrochloride involves its interaction with various molecular targets and pathways. It acts as a precursor for the synthesis of cysteine and other sulfur-containing compounds. It also plays a role in the regulation of homocysteine levels in the body, which is important for maintaining cardiovascular health . The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways.
Comparison with Similar Compounds
2-Amino-4-sulfanylbutanoic acid hydrochloride is similar to other sulfur-containing amino acids, such as cysteine and methionine. it is unique in its role as an intermediate in the metabolism of these amino acids. Unlike cysteine, which is directly incorporated into proteins, this compound primarily functions as a metabolic intermediate. Compared to methionine, it has a more direct role in the regulation of homocysteine levels and related biochemical processes .
List of Similar Compounds:- Cysteine
- Methionine
- Cystine
- Homocystine
Properties
Molecular Formula |
C4H10ClNO2S |
---|---|
Molecular Weight |
171.65 g/mol |
IUPAC Name |
2-amino-4-sulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-3(1-2-8)4(6)7;/h3,8H,1-2,5H2,(H,6,7);1H |
InChI Key |
PDUMWBLAPMSFGD-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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